molecular formula C9H7N3 B3350939 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 319432-37-6

2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B3350939
CAS No.: 319432-37-6
M. Wt: 157.17 g/mol
InChI Key: GTOGRXQJFNGFJA-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile is a nitrogen-containing fused bicyclic heterocycle of high interest in pharmaceutical and agrochemical research. While specific studies on this exact compound are limited, its core structure is closely related to the well-documented pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in drug discovery known as a purine bioisostere . Researchers value this chemotype for its potential to yield compounds with diverse biological activities. The molecular framework serves as a key intermediate for constructing more complex molecules targeting various enzymes and receptors . Its synthetic versatility allows for functionalization at multiple positions, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties . The incorporation of a nitrile group at the 7-position is a strategic modification often employed in medicinal chemistry to enhance binding affinity through dipole interactions or by serving as a hydrogen bond acceptor, and to improve metabolic stability . Compounds based on this scaffold have demonstrated potent inhibitory effects on a range of biological targets. Research on analogous structures has shown promise in developing inhibitors for protein kinases (e.g., CK2, EGFR, B-Raf, CDKs) for cancer therapy , phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune diseases like asthma and COPD , and cyclooxygenase-2 (COX-2) for anti-inflammatory applications . The core structure is also recognized as a valuable fluorophore in materials science, with applications in the design of chemosensors and bioimaging agents due to its tunable photophysical properties . This product, this compound, is provided as a high-purity building block to support innovation in these research areas. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-5-8-3-2-4-9(6-10)12(8)11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOGRXQJFNGFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573197
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
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Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319432-37-6
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319432-37-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Methylpyrazolo 1,5 a Pyridine 7 Carbonitrile and Its Derivatives

Retrosynthetic Analysis of the Pyrazolo[1,5-a]pyridine-7-carbonitrile Core

A retrosynthetic analysis of the pyrazolo[1,5-a]pyridine (B1195680) core reveals two principal disconnection pathways. The most common approach involves the disconnection of the pyridine (B92270) ring, which simplifies the target molecule into a substituted 5-aminopyrazole and a three-carbon (C-C-C) electrophilic synthon. For the specific target, 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile, this would lead to 3-methyl-1H-pyrazol-5-amine and a three-carbon component capable of installing the C5, C6, and C7 atoms along with the 7-carbonitrile group. This strategy is advantageous as a wide variety of aminopyrazoles and 1,3-bielectrophiles (such as β-dicarbonyl compounds, enaminones, or their equivalents) are commercially available or readily synthesized. nih.govnih.govbeilstein-journals.org

A second major strategy involves a [3+2] cycloaddition, disconnecting the pyrazole (B372694) ring. In this approach, the N-N bond and adjacent C-N and C-C bonds of the pyrazole are cleaved. This retrosynthetically yields an N-aminopyridinium ylide, which acts as a 1,3-dipole, and a two-carbon (C-C) component, such as an alkyne or a substituted alkene. organic-chemistry.orgrsc.org This pathway is particularly effective for constructing the fused pyrazole ring onto an existing, often complex, pyridine derivative.

De Novo Synthesis Protocols

De novo synthesis provides versatile routes to the pyrazolo[1,5-a]pyridine scaffold, allowing for the construction of diverse analogues from simple starting materials.

The formation of the pyrazole ring onto a pyridine precursor is predominantly achieved through [3+2] cycloaddition reactions. In these transformations, an N-aminopyridinium salt is converted into a 1,3-dipole (an N-ylide), which then reacts with a dipolarophile like an alkyne or alkene. sci-hub.se

Several methodologies have been developed to facilitate this process:

Oxidative Cycloaddition: The reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-deficient olefins can proceed under metal-free conditions to yield functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org

Mediated Cycloaddition: Phenyliodine diacetate (PIDA) can mediate a regioselective cycloaddition between N-aminopyridinium ylides and electron-deficient alkenes. organic-chemistry.org

Direct Cyanation-Cycloaddition: A one-step synthesis utilizes the dual reactivity of N-aminopyridinium ylides, which serve as both a 1,3-dipole and a nitrogen source in a reaction with ynals to directly build the pyrazolo[1,5-a]pyridine core while introducing a cyano group. rsc.org

Annulation-Aromatization: A TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds provides another regioselective route to the scaffold. doi.org

Base-Mediated Cycloannulation: Tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide can be achieved under basic conditions (K₂CO₃) to access 2-substituted pyrazolo[1,5-a]pyridines. rsc.org

MethodPrecursorsKey Reagents/ConditionsOutcome
Oxidative CycloadditionN-aminopyridines, α,β-unsaturated carbonylsMetal-free, room temperatureFunctionalized pyrazolo[1,5-a]pyridines
PIDA-Mediated CycloadditionN-aminopyridinium ylides, electron-deficient alkenesPIDAMultifunctionalized pyrazolo[1,5-a]pyridines
Direct Cyanation-CycloadditionN-aminopyridinium ylides, ynalsN/ACyanated pyrazolo[1,5-a]pyridines
Annulation-AromatizationN-aminopyridines, α,β-unsaturated compoundsTEMPORegioselective synthesis of pyrazolo[1,5-a]pyridines
Base-Mediated Cycloannulation1-aminopyridinium iodide, (E)-β-iodovinyl sulfonesK₂CO₃2-substituted pyrazolo[1,5-a]pyridines

The more common approach to the pyrazolo[1,5-a]pyridine core involves the construction of the six-membered pyridine ring onto a pre-formed pyrazole nucleus. This is typically accomplished by reacting a 5-aminopyrazole with a 1,3-bielectrophilic partner.

Key strategies include:

Condensation with β-Dicarbonyls: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy. nih.gov This reaction can proceed under acidic or basic conditions and may be facilitated by catalysts. researchgate.net The choice of the dicarbonyl compound directly dictates the substitution pattern on the newly formed pyridine ring. nih.gov

Multi-step Synthesis: A multi-step reaction can be used to build a highly functionalized pyridine ring. For instance, reacting 5-amino-3-methylpyrazole with diethyl malonate yields a dihydroxy-heterocycle. nih.govresearchgate.net This intermediate can then undergo chlorination with phosphorus oxychloride, followed by selective nucleophilic substitution reactions to install various functional groups at the C5 and C7 positions. nih.gov

Cross-Dehydrogenative Coupling: An alternative method involves the acetic acid and O₂-promoted cross-dehydrogenative coupling reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, which leads to the formation of the pyrazolo[1,5-a]pyridine system. acs.org

MethodPyrazole PrecursorC3 SynthonKey Reagents/Conditions
Condensation5-Aminopyrazolesβ-Diketones, β-KetoestersH₂SO₄ in Acetic Acid
Multi-step Synthesis5-Amino-3-methylpyrazoleDiethyl malonate1. EtONa; 2. POCl₃
Cross-Dehydrogenative CouplingN-Amino-2-iminopyridines1,3-Dicarbonyl CompoundsAcetic Acid, O₂

Multi-component reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules like pyrazolo[1,5-a]pyridines in a single step from three or more starting materials. This approach offers advantages in terms of atom economy, convergence, and operational simplicity. researchgate.net

Notable MCRs for this scaffold include:

A three-component condensation of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) provides a direct route to the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related and important heterocyclic system. nih.gov

A rhodium-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating yields a diverse range of pyrazolo[1,5-a]pyrimidine products. nih.govnih.gov

The one-pot reaction of a pyrazolone, an aromatic aldehyde, and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) can afford bifunctional pyrazolopyridine intermediates, which can be used for further annulation. psu.edu

Reaction TypeComponent 1Component 2Component 3Catalyst/Conditions
Condensation3-AminopyrazoleAldehydeMalononitrileOne-pot
Catalytic Annulation3-AminopyrazoleAldehydeSulfoxonium ylideRh(III), Microwave
Bifunctional SynthesisPyrazoloneAromatic AldehydeMalononitrileAmmonium Acetate

A significant challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines is controlling the regioselectivity, particularly when using unsymmetrical precursors. The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can potentially yield two different constitutional isomers. beilstein-journals.org

Several strategies have been developed to address this:

Precursor Control: The use of β-enaminones instead of 1,3-dicarbonyl compounds can enhance reactivity and improve regioselectivity in reactions with aminopyrazoles. nih.gov The initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the enaminone, followed by cyclization, is often highly regioselective.

Reaction Condition Optimization: In some cases, regioselectivity can be controlled by modifying reaction conditions. For example, in the reaction between aminopyrazoles and diethyl malonate, adjusting the stoichiometry and heating the mixture neat versus in a solvent can favor different products. nih.gov

Directed Synthesis: A divergent and regioselective synthesis was developed starting from aminopyridines. sci-hub.se Condensation with dimethylformamide-dimethylacetal (DMF-DMA) followed by treatment with hydroxylamine-O-sulfonic acid provides a reliable method to control the regiochemical outcome. sci-hub.se This approach avoids the formation of isomeric mixtures often seen in traditional 1,3-dipolar cycloadditions. sci-hub.se

The use of specific, highly reactive precursors allows for directed and efficient syntheses of the pyrazolo[1,5-a]pyridine core.

Aminopyrazoles: 5-Aminopyrazoles are foundational building blocks for constructing the pyridine portion of the scaffold. beilstein-journals.org For the synthesis of the title compound, 3-methyl-1H-pyrazol-5-amine is the key starting material. nih.gov Its reaction with 1,3-bielectrophiles is the most common and versatile method for building the annulated pyridine ring. The nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring drives the cyclization process. nih.govresearchgate.net

Enaminones: β-Enaminones are considered superior precursors to 1,3-dicarbonyls in many cases. nih.gov They offer enhanced reactivity and can lead to higher yields and better regiocontrol. Microwave-assisted, solvent-free cyclocondensation between NH-5-aminopyrazoles and β-enaminones is a particularly efficient and high-yielding method for preparing 2,7-disubstituted pyrazolo[1,5-a]pyrimidines, a closely related class of compounds. researchgate.net The reaction mechanism involves the nucleophilic attack of the 5-amino group on the β-carbon of the enaminone, followed by intramolecular cyclization and dehydration. nih.gov

PrecursorReactantKey FeaturesProduct Type
5-Amino-3-methylpyrazoleDiethyl malonate, 1,3-DiketonesVersatile building block for pyridine ring annulation2-Methylpyrazolo[1,5-a]pyridine derivatives
NH-5-Aminopyrazolesβ-EnaminonesHigh reactivity, improved regioselectivity, suitable for microwave synthesis2,7-Disubstituted pyrazolo[1,5-a]pyridine/pyrimidine (B1678525) derivatives

Post-Synthetic Functionalization and Derivatization Strategies for this compound

The inherent reactivity of the pyrazolo[1,5-a]pyridine scaffold, along with its substituents, allows for a variety of post-synthetic modifications. These transformations are crucial for generating structural diversity and for the development of derivatives with tailored electronic and biological properties. Key sites for functionalization on this compound include the C-2 methyl group, the C-7 carbonitrile, and the aromatic core itself.

Transformations of the Methyl Group at C-2

The methyl group at the C-2 position of the pyrazole ring represents a potential site for various chemical transformations, such as oxidation, halogenation, or condensation reactions. The acidity of the methyl protons can be enhanced by the presence of electron-withdrawing groups on the heterocyclic core, facilitating deprotonation and subsequent reaction with electrophiles. For instance, in related 2-methyl-3-nitropyridines, the methyl group is sufficiently acidic to react with aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) to form corresponding styryl derivatives. mdpi.com However, specific examples of functionalization of the C-2 methyl group on the this compound scaffold are not extensively detailed in the currently available literature. Further research is required to fully explore the synthetic utility of this position on this specific heterocyclic system.

Chemical Modifications of the Carbonitrile Group at C-7

The carbonitrile group at the C-7 position is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the chemical space accessible from the parent molecule. Key transformations include hydrolysis, nucleophilic additions, and cycloadditions.

The partial hydrolysis of an aromatic nitrile to its corresponding carboxamide is a well-established transformation. While specific studies on this compound are limited, research on the closely related pyrazolo[1,5-a]pyrimidine scaffold demonstrates this conversion effectively. For example, 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be partially hydrolyzed to the corresponding carboxamide using sulfuric acid. ekb.eg This reaction typically involves treating the nitrile with a strong acid or base, with careful control of reaction conditions to prevent complete hydrolysis to the carboxylic acid.

Table 1: Conditions for Hydrolysis of a Related Pyrazolo[1,5-a]pyrimidine-carbonitrile

Starting Material Reagent Conditions Product Reference
2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile H₂SO₄ Stirring on ice bath, then room temperature for 24h 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide ekb.eg

A particularly useful transformation of the nitrile group is its conversion to an N'-hydroxycarbamimidamide (amidoxime), which serves as a key intermediate for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. This two-step process involves the initial reaction of the nitrile with hydroxylamine (B1172632), typically in the presence of a mild base, to form the amidoxime (B1450833). Subsequent cyclization of the amidoxime with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, furnishes the 1,2,4-oxadiazole ring.

This sequence has been successfully applied to pyrazolo[1,5-a]pyrimidine-carbonitriles. ekb.eg The amidoxime is formed by reacting the nitrile with hydroxylamine in the presence of sodium acetate. ekb.eg The resulting amidoxime is then cyclized by heating with acetic anhydride or benzoyl chloride in pyridine to yield the corresponding methyl- or phenyl-substituted 1,2,4-oxadiazoles. ekb.eg

Table 2: Synthesis of Amidoxime and Oxadiazole from a Related Pyrazolo[1,5-a]pyrimidine-carbonitrile

Step Starting Material Reagents Conditions Product Reference
1 2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile NH₂OH·HCl, Sodium Acetate Ethanol (B145695), Reflux N'-hydroxy-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbimidamide ekb.eg
2a Amidoxime from Step 1 Acetic Anhydride Pyridine, Heat 3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine ekb.eg
2b Amidoxime from Step 1 Benzoyl Chloride Pyridine, Heat 2-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine ekb.eg

Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine ring system is an aromatic heterocycle, and its electron distribution dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fused pyrazole ring is generally more electron-rich compared to the pyridine ring, which is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. rsc.org Consequently, electrophilic substitution is predicted to occur preferentially on the five-membered pyrazole ring, most likely at the C-3 position.

Studies on the parent pyrazolo[1,5-a]pyrimidine system support this principle, where the site of substitution is highly dependent on the reagents used. researchgate.net For example, nitration with a mixture of nitric and sulfuric acids results in substitution at the C-3 position (on the pyrazole ring), whereas using nitric acid in acetic anhydride leads to substitution at the C-6 position (on the pyrimidine ring). researchgate.net Similarly, bromination of the pyrazolo[1,5-a]pyrimidine core typically yields the 3-bromo and 3,6-dibromo derivatives. researchgate.net For other related pyrazolopyrimidine systems, electrophilic bromination, iodination, and nitration have been shown to occur on the pyrimidine ring portion of the core. nih.gov These findings suggest that the pyrazolo[1,5-a]pyridine core is amenable to functionalization via EAS, with the C-3 position being a likely site of reaction, although specific experimental data for this compound is needed for confirmation.

Nucleophilic Aromatic Substitution Reactions at Positions C-5 and C-7

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic systems, including nitrogen-containing heterocycles. nih.gov In the pyrazolo[1,5-a]pyridine ring system, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). However, in the fused pyrazolo[1,5-a]pyridine system, positions C-5 and C-7 are also susceptible to SNAr, particularly when a good leaving group is present.

The reactivity of the C-7 position is enhanced by its proximity to the bridgehead nitrogen atom. Studies on the related pyrazolo[1,5-a]pyrimidine core have demonstrated the high reactivity of the C-7 position, where a chlorine atom can be selectively and efficiently displaced by a nucleophile like morpholine (B109124) in high yield (94%) at room temperature. nih.gov This high degree of selectivity is attributed to the strong activation provided by the adjacent nitrogen. nih.gov

Similarly, the C-5 position is electronically activated, being 'para' to the bridgehead nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate formed during the SNAr mechanism. stackexchange.com The general mechanism involves the attack of a nucleophile to form a tetrahedral intermediate, which disrupts the ring's aromaticity, followed by the ejection of a leaving group to restore it. youtube.comnih.gov For SNAr to be effective, the ring must be activated by electron-withdrawing groups and contain a suitable leaving group (e.g., a halide). znaturforsch.com

The general applicability of SNAr to pyrazolo[4,3-b]pyridines, another isomeric system, has been demonstrated using readily available 2-chloro-3-nitropyridines, further underscoring the utility of this reaction class for functionalizing pyridinyl scaffolds. nih.gov These reactions provide a direct route to introduce a variety of substituents, including amines, alkoxides, and thiolates, at specific positions on the pyrazolo[1,5-a]pyridine core, enabling the synthesis of diverse derivatives from a common halogenated intermediate.

Metal-Catalyzed Coupling Reactions for Peripheral Diversification

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netjocpr.com These reactions are particularly valuable for the late-stage modification of complex molecules like this compound, enabling the rapid generation of analogues with diverse peripheral functionalities.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of pharmaceuticals and other complex organic molecules. jocpr.commdpi.com The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are cornerstone methodologies for forming C-C and C-N bonds, respectively. preprints.org These reactions are widely used to derivatize heterocyclic cores, including pyrazolo[1,5-a]pyridines and related structures. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. jocpr.com For the pyrazolo[1,5-a]pyridine scaffold, a halogen (e.g., Cl, Br, I) installed at a peripheral position (such as C-5 or C-7) serves as a handle for introducing various aryl, heteroaryl, or alkyl groups. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine system have been successfully synthesized by coupling a key chloro-intermediate with various boronic acids or esters in the presence of a palladium catalyst, achieving yields in the range of 55–61%. nih.gov

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate. nih.gov This reaction is a premier method for synthesizing aryl amines and has been applied in the synthesis of numerous pharmaceutical candidates. mdpi.compreprints.org On the pyrazolo[1,5-a]pyrimidine core, this reaction has been used to introduce masked aminopyrazoles and other nitrogen-containing moieties with yields around 54–61%. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and selectivity. nih.gov

Table 1. Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyrimidine/pyridine Scaffolds
Reaction TypeSubstrateCoupling PartnerCatalyst/PrecatalystLigandBaseSolventYield (%)Reference
Suzuki7-Cl-Pyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterPd(PPh3)4-Na2CO3 (2M aq.)DME55-61 nih.gov
Buchwald–Hartwig5-Cl-Pyrazolo[1,5-a]pyrimidine1-tert-butyl-3-methyl-1H-pyrazol-5-aminePd2(dba)3XantphosCs2CO3Toluene54 nih.gov
Buchwald–Hartwig5-Cl-Pyrazolo[1,5-a]pyrimidineBenzene-1,2-diaminePd2(dba)3XantphosCs2CO3Toluene61 nih.gov
Suzuki1-Iodoimidazo[1,5-a]pyridine2-(Dicyclohexylphosphino)biphenylPd(OAc)2DIPPFNaOtBuTolueneN/A nih.gov

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Traditionally, this reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com It is a highly effective method for constructing sp²-sp carbon-carbon bonds, which are valuable precursors for pharmaceuticals and organic materials. mdpi.com

In recent years, significant progress has been made in developing copper-catalyzed, palladium-free Sonogashira coupling reactions. nih.gov These methods are attractive due to the lower cost and greater natural abundance of copper compared to palladium. researchgate.net The copper-catalyzed variant can proceed under mild conditions and has shown broad substrate scope. nih.gov While the presence of copper can sometimes lead to undesired homocoupling of the alkyne (Glaser coupling), modern protocols have been developed to minimize this side reaction, often by careful choice of ligands and reaction conditions. wikipedia.org

This methodology can be applied to introduce alkynyl functionalities onto the this compound scaffold. By first introducing a halogen atom (e.g., iodine or bromine) at a desired position, subsequent Sonogashira coupling can furnish alkynylated derivatives, which can serve as versatile intermediates for further transformations such as click chemistry or cyclization reactions. nih.gov

While palladium and copper dominate the landscape of cross-coupling for peripheral diversification, other transition metals are emerging as powerful catalysts for the synthesis of heterocyclic cores themselves. Manganese, an abundant and low-cost transition metal, has recently been employed in novel cyclization strategies. chemrxiv.org

A manganese-catalyzed protocol has been developed for the ring expansion of cycloalkenes to synthesize azaheterocycles, including pyridine derivatives. chemrxiv.org The proposed mechanism involves an initial radical azidyl addition to the alkene, followed by a reversible association/dissociation with O₂. This dynamic process temporarily blocks the carbon-centered radical, steering the reaction towards an intramolecular rearrangement pathway that ultimately yields the ring-expanded azaheterocycle. This approach represents a novel synthetic strategy for constructing the core pyridine ring found within the pyrazolo[1,5-a]pyridine structure, rather than functionalizing the periphery of a pre-formed ring. chemrxiv.org

Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of complex molecules like this compound, these principles are increasingly being applied through the development of more sustainable and efficient catalytic methods.

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. Both metal catalysis and organocatalysis have been instrumental in developing sustainable synthetic routes to pyrazole and pyridine-containing heterocycles.

Metal Catalysis: Sustainable approaches in metal catalysis often focus on replacing rare and toxic heavy metals with more abundant and environmentally benign alternatives like copper and manganese. researchgate.netchemrxiv.org As discussed, copper-catalyzed Sonogashira couplings provide a greener alternative to palladium-based systems. nih.gov Microwave-assisted synthesis, a green chemistry technique, has been successfully applied to the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine-based glycohybrids, significantly shortening reaction times. nih.gov Furthermore, catalyst-free methods are being developed; for example, an acetic acid and O₂-promoted cross-dehydrogenative coupling (CDC) reaction provides an efficient, atom-economical route to pyrazolo[1,5-a]pyridines under environmentally compatible conditions. acs.org This process avoids toxic reagents and features simple work-up procedures. acs.org

Organocatalysis and Catalyst-Free Methods: The development of catalyst-free reactions represents a significant step towards ideal green synthesis. A highly efficient, one-pot sonochemical strategy has been developed for synthesizing polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition under catalyst-free conditions. nih.gov This method utilizes ultrasound, an alternative energy source that can accelerate reactions and improve yields. Similarly, microwave activation coupled with solvent-free conditions has been proposed as a green approach for the synthesis of pyrazole derivatives, resulting in high yields and short reaction times. nih.govmdpi.com These methods not only reduce reliance on metal catalysts but also minimize or eliminate the use of volatile organic solvents, aligning closely with the core tenets of green chemistry. rasayanjournal.co.in

Table 2. Examples of Green Synthetic Methodologies for Pyrazolo[1,5-a]pyridine and Related Scaffolds
MethodologyKey FeaturesEnergy SourceCatalyst/PromoterReference
Cross-Dehydrogenative CouplingHigh atom economy, catalyst-free, O2 as oxidantConventional HeatingAcetic Acid acs.org
[3+2] CycloadditionCatalyst-free, excellent yieldsUltrasound (Sonochemistry)None nih.gov
Click ChemistryEfficient, short reaction timeMicrowave IrradiationCuSO4/Na-ascorbate nih.gov
CycloadditionSolvent-free, high yieldsMicrowave IrradiationBase (e.g., K2CO3) mdpi.com

Solvent-Free Reaction Systems

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that minimizes waste and avoids the environmental hazards associated with volatile organic solvents. These reactions are often facilitated by grinding the reactants together or by thermal heating, which can lead to higher efficiency, shorter reaction times, and simpler purification procedures.

In the context of pyrazole-fused heterocycles, solvent-free conditions have been effectively paired with other green techniques, such as microwave irradiation. For instance, the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been achieved through a two-step, solvent-free process. The initial step involves the condensation of a methyl ketone with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to form a β-enaminone intermediate. This intermediate is then reacted with 3-methyl-1H-pyrazol-5-amine, again under solvent-free microwave conditions, to yield the final pyrazolo[1,5-a]pyrimidine product. This method highlights the high yields and efficiency of solvent-free approaches.

Another example is the palladium-catalyzed solvent-free synthesis of pyrazolo[1,5-a]pyrimidines from β-bromovinyl/aryl aldehydes and 5-aminopyrazoles, demonstrating the applicability of this method in metal-catalyzed cross-coupling reactions. Similarly, one-pot multicomponent reactions to produce pyrano[2,3-c]pyrazoles have been successfully conducted under solvent-free conditions, showcasing the versatility of this technique for building complex molecular scaffolds.

ReactantsConditionsProductYield (%)Reference
Methyl ketones, DMF-DMA, 3-methyl-1H-pyrazol-5-amineSolvent-free, Microwave Irradiation (180 °C)7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines88-96% doaj.org
β-bromovinyl aldehydes, 5-aminopyrazolesSolvent-free, Pd-catalyst, Microwave Irradiation (120 °C)Pyrazolo[1,5-a]pyrimidinesGood researchgate.net
Aryl hydrazine (B178648), β-ketoesters, aromatic aldehyde, malononitrileSolvent-free, Zinc triflate, Microwave Irradiation (80-120 °C)Pyrano[2,3-c]pyrazoles92-99% researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by utilizing microwave energy to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times—from hours to minutes—and can result in higher yields and cleaner product profiles compared to conventional heating methods.

The synthesis of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine analogs has been significantly advanced by MAOS. A notable protocol involves the reaction of 5-aminopyrazoles with β-enaminones under solvent-free microwave irradiation at 180°C, which produces 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in just two minutes with excellent yields (88-97%). This high efficiency is attributed to the rapid and uniform heating provided by microwaves, which accelerates the cyclocondensation reaction.

Furthermore, microwave heating has been employed in multicomponent reactions for the synthesis of pyrazole-containing fused rings. For example, the synthesis of pyrazolo[3,4-b]pyridines has been achieved using microwave irradiation, which facilitates the rapid assembly of the bicyclic core from simple precursors. These protocols demonstrate the broad applicability of microwave energy in synthesizing a diverse range of heterocyclic compounds efficiently and sustainably.

ReactantsConditionsProductTimeYield (%)Reference
β-enaminones, NH-5-aminopyrazolesSolvent-free, 180 °C, MW2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines2 min88-97% nih.gov
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, benzylidene malononitrile120 °C, MWPyrazolo[1,5-a]pyrimidine derivative20 minN/A nih.gov
Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazineWater, Room Temp, MWPyrazole derivative20 minN/A mdpi.com
Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehydeEthanol/Acetic Acid, 100 °C, MWPyrazole derivative7 minN/A mdpi.com

Photochemical Activation in Synthetic Transformations

Photochemical reactions, which use light energy to induce chemical transformations, offer unique synthetic pathways that are often inaccessible through thermal methods. These reactions can be highly selective and are typically conducted under mild conditions, aligning with the principles of green chemistry.

While a direct photochemical synthesis of this compound is not extensively documented, related photochemical strategies have been developed for constructing pyrazole-containing fused heterocycles. A notable example is the photocatalyst-free, visible-light-enhanced synthesis of pyrazolo[1,5-a] d-nb.infoworktribe.comresearchgate.nettriazine-2,4-diamines. d-nb.info This method proceeds through the formation of an electron donor-acceptor (EDA) complex from pyrazolthiourea and tetramethylguanidine, which then undergoes a formal [4+2] annulation under visible light to form the final product. d-nb.info This reaction is remarkable for proceeding without any external transition metals, oxidants, or bases. d-nb.info

ReactantsConditionsProductKey FeatureReference
1H-pyrazol-3-amines, isothiocyanates, tetramethylguanidinesVisible Light, No photocatalystPyrazolo[1,5-a] d-nb.infoworktribe.comresearchgate.nettriazine-2,4-diaminesForms three C-N bonds in one pot d-nb.info
Aryl tetrazoles, dipolarophilesUV Light, Continuous flowPyrazolinesReagent-free photo-click strategy worktribe.comnih.gov

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DES) are emerging as a new class of green solvents with significant potential to replace volatile organic compounds in chemical synthesis. DES are mixtures of two or more components (a hydrogen bond acceptor, typically a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor like urea (B33335) or glycerol) that form a eutectic with a melting point much lower than the individual components. organic-chemistry.org They are attractive due to their low cost, low toxicity, biodegradability, and high solvation ability.

The application of DES in the synthesis of pyrazole derivatives has been demonstrated to be highly effective. For example, a choline chloride:urea mixture has been used as a biodegradable and recyclable solvent and catalyst for the efficient four-component domino reaction of aldehydes, barbituric acid, hydrazine hydrate, and ethyl acetoacetate (B1235776) to produce pyrazolopyranopyrimidines in excellent yields. The DES not only acts as the reaction medium but can also catalyze the reaction through hydrogen-bond interactions, thus avoiding the need for traditional acid or base catalysts.

Similarly, a glucose-based DES has been reported for the catalyst-free, multicomponent synthesis of pyrazole-4-carbonitrile derivatives. The use of such biocompatible DES allows for simple workup procedures and purification without harmful organic solvents. These studies underscore the utility of DES as an environmentally benign and efficient medium for the synthesis of complex heterocyclic structures.

DES SystemReactantsProductKey AdvantageReference
Choline chloride:UreaAldehydes, barbituric acid, hydrazine hydrate, ethyl acetoacetatePyrazolopyranopyrimidinesBiodegradable and recyclable solvent/catalyst
Glucose-based DES4-chlorobenzaldehyde, malononitrile, hydrazine hydratePyrazole-4-carbonitrile derivativesCatalyst-free, avoids harmful organic solvents for purification
Choline chloride:GlycerolChalcones, phenyl hydrazine1,3,5-trisubstituted pyrazolinesAvoids toxic catalysts and volatile solvents
Benzalkonium chloride:UreaChalcones, hydrazine hydratePyrazoline derivativesEffective in both thermal and ultrasonic methods organic-chemistry.org

Ultrasonic Irradiation in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for accelerating reactions, increasing yields, and enabling synthetic pathways under milder conditions. The physical phenomenon responsible is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, leading to a significant enhancement of chemical reactivity.

A highly efficient, one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines. d-nb.infoworktribe.comnih.gov This method involves the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with various alkynes and alkenes. d-nb.infoworktribe.comnih.gov Under ultrasonic irradiation at 85°C, the reaction time is dramatically reduced to just 20 minutes, compared to 3 hours required under conventional reflux heating, while also providing improved yields. d-nb.infonih.gov This catalyst-free approach showcases the significant advantages of sonication in terms of energy and time efficiency. d-nb.infoworktribe.comnih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines has also been successfully promoted by ultrasound. The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol under ultrasonic irradiation takes only 5 minutes and produces the desired products in satisfactory yields (61-98%). These examples demonstrate that ultrasonic irradiation is a versatile and potent green methodology for the rapid and efficient synthesis of pyrazolo[1,5-a]pyridine derivatives and related heterocyclic systems.

ReactantsConditionsProductTimeYield (%)Reference
1-amino-2-iminopyridine derivatives, acetylene (B1199291) derivativesAcetonitrile, 85 °C, SonicationPolysubstituted pyrazolo[1,5-a]pyridines20 minVery good to excellent d-nb.infonih.gov
4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazoleEthanol, 75 °C, SonicationPyrazolo[1,5-a]pyrimidines5 min61-98%
Formylated active proton compounds, carboxylate substituted-3-aminopyrazoleAqueous ethanol, mild acid, Sonication2-CO₂Et-pyrazolo[1,5-a]pyrimidinesN/AN/A

Reaction Mechanisms and Kinetic Investigations Involving 2 Methylpyrazolo 1,5 a Pyridine 7 Carbonitrile

Mechanistic Elucidation of Cyclization and Annulation Processes

The construction of the pyrazolo[1,5-a]pyridine (B1195680) core, a key structural feature of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile, is often achieved through elegant cyclization and annulation reactions. These processes involve the formation of multiple bonds in a single synthetic operation, leading to the rapid assembly of the bicyclic system.

[3+2] Cycloaddition Mechanisms

A prominent synthetic route to the pyrazolo[1,5-a]pyridine scaffold involves a [3+2] cycloaddition reaction. This powerful strategy typically utilizes a pyridine (B92270) N-imine as a 1,3-dipole, which reacts with a suitable dipolarophile, such as an alkyne or an alkene, to construct the fused five-membered pyrazole (B372694) ring.

The reaction of a pyridine N-imine with an electron-deficient alkyne is a well-established method for forming pyrazolo[1,5-a]pyridines. The mechanism is generally considered to be a concerted pericyclic reaction, where the new carbon-carbon and carbon-nitrogen bonds are formed in a single transition state. However, a stepwise pathway involving a zwitterionic intermediate may also be operative, particularly with highly polarized reactants. The regioselectivity of this cycloaddition is dictated by the electronic and steric characteristics of both the 1,3-dipole and the dipolarophile. For instance, a [3+2] annulation process has been proposed as the key mechanistic step in the synthesis of various polysubstituted pyrazolo[1,5-a]pyridines. nih.gov

Reactant AReactant BReaction TypeKey Mechanistic Feature
Pyridine N-imineAlkyne or Alkene[3+2] CycloadditionConcerted or stepwise formation of a five-membered pyrazole ring fused to the pyridine core.

Intramolecular Diels-Alder Reaction Pathways

Currently, there is a lack of specific, publicly available scientific literature that describes the synthesis of this compound through an intramolecular Diels-Alder reaction. This synthetic approach is more commonly applied to the formation of other classes of polycyclic frameworks.

Role of Imine and Enaminone Intermediates

Enaminones are highly versatile intermediates in the synthesis of pyrazolo[1,5-a]pyridine derivatives. jcsp.org.pknih.gov These compounds are typically prepared through the condensation of a methyl ketone with a dimethylformamide acetal. The resulting enaminone structure possesses both nucleophilic and electrophilic centers, enabling it to participate in a variety of subsequent chemical transformations.

In the context of constructing the pyrazolo[1,5-a]pyridine skeleton, an enaminone can undergo a reaction with a nitrogen-based nucleophile like 3-amino-1H-pyrazole. The proposed mechanism initiates with a Michael addition of the amino group to the enaminone system. This is followed by an intramolecular condensation reaction, which forms an imine intermediate, and a subsequent aromatization step to yield the stable, fused heterocyclic product. The presence and reactivity of the imine and enaminone functionalities are thus critical for the successful cyclization and formation of the target molecule.

IntermediateRole in SynthesisSubsequent Reaction Pathway
EnaminoneKey building blockMichael addition, intramolecular condensation
ImineFormed during condensationAromatization to form the final pyrazolo[1,5-a]pyridine ring system

Radical Reaction Mechanisms in Metal-Catalyzed Processes

While metal-catalyzed reactions are a cornerstone of modern organic synthesis, specific details regarding radical-based mechanisms for the synthesis of this compound are not extensively documented in the available literature. In the broader context of heterocyclic synthesis, radical mechanisms can be initiated through a single-electron transfer from a suitable metal catalyst to a precursor molecule. The resulting radical intermediates can then participate in cyclization or cross-coupling reactions to form the desired product. However, in the absence of specific experimental or computational studies on the title compound, any proposed radical mechanism would be purely speculative.

Mechanistic Pathways of Functional Group Transformations (e.g., Nitrile Hydrolysis)

The nitrile functional group in this compound is a key site for further chemical modification, with its hydrolysis to a carboxylic acid or an amide being a particularly important transformation. This process can be effectively catalyzed by either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen atom. This initial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. A series of proton transfers and a tautomerization event then lead to the formation of an amide intermediate. If the reaction is allowed to proceed, further hydrolysis of the amide under the acidic conditions will yield the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.comlumenlearning.comorganicchemistrytutor.com

In a basic medium, the mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.comunizin.org The resulting anionic intermediate is subsequently protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Under more forcing basic conditions, this amide can undergo further hydrolysis to produce a carboxylate salt, which upon subsequent acidification, will yield the final carboxylic acid product. organicchemistrytutor.com

ConditionInitiating StepKey IntermediatesFinal Product(s)
AcidicProtonation of the nitrile nitrogenAmideCarboxylic acid, Ammonium ion
BasicNucleophilic attack by a hydroxide ionImidic acid, AmideCarboxylate salt (leading to Carboxylic acid)

Kinetic Studies of Key Synthetic Steps

At present, there is no specific kinetic data available in the public domain concerning the key synthetic steps in the formation of this compound. The acquisition of such data through experimental kinetic studies would be invaluable for the optimization of reaction conditions and for providing deeper insights into the underlying reaction mechanisms.

Spectroscopic and Advanced Analytical Methodologies for Structural Characterization of 2 Methylpyrazolo 1,5 a Pyridine 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within a molecule's framework.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (relative number of protons), and their splitting patterns (multiplicity), which indicates the number of neighboring protons. For 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile, one would expect to observe signals for the methyl group protons and the aromatic protons on the fused ring system. The precise chemical shifts and coupling constants (J values) would be critical for assigning each proton to its specific position on the molecule. However, no experimental ¹H NMR data for this compound is available.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound, including the methyl carbon, the carbons of the heterocyclic rings, and the carbon of the nitrile group, would produce a distinct signal. The chemical shifts of these signals would help confirm the carbon skeleton of the molecule. No experimental ¹³C NMR data for this specific compound has been reported.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to map out the proton-proton networks within the pyridine (B92270) and pyrazole (B372694) rings.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the entire molecular structure. Specific 2D NMR data for this compound is not available.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This provides strong evidence for the identity of a synthesized compound. No experimental HRMS data for this compound is available in published sources.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons (usually 70 eV), causing the ejection of an electron to form a molecular ion (M+•). The internal energy of this molecular ion is often sufficient to cause it to break apart into smaller, characteristic fragment ions.

For this compound (C10H7N3), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (169.18 g/mol ). The fragmentation of the fused heterocyclic system is expected to proceed through several pathways, influenced by the stability of the resulting fragments. Key fragmentation processes for pyrazolo[1,5-a]pyrimidine (B1248293) and related structures often involve the cleavage of the pyrimidine (B1678525) or pyridine ring. sapub.org

Expected fragmentation pathways for this compound would likely include:

Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds, which would result in a fragment ion at m/z 142.

Loss of a Methyl Radical (•CH3): Cleavage of the methyl group would produce a stable ion at m/z 154.

Ring Cleavage: The bicyclic system may undergo complex rearrangements and cleavages, potentially leading to the expulsion of N2 or other small neutral molecules, characteristic of nitrogen-containing heterocycles. nih.gov

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms and the presence of specific structural motifs. youtube.com

Table 1: Predicted Key EI-MS Fragments for this compound

m/z ValueProposed Fragment IdentityProposed Neutral Loss
169[M]+• (Molecular Ion)-
154[M - CH3]+•CH3
142[M - HCN]+•HCN

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. umd.edu Unlike EI-MS, ESI-MS typically generates intact protonated molecules, denoted as [M+H]+, with minimal fragmentation. uni-saarland.denih.gov This makes it an excellent method for accurately determining the molecular weight of a compound.

For this compound, analysis by ESI-MS in positive ion mode would be expected to produce a prominent peak at m/z 170.19. This corresponds to the protonated molecule [C10H7N3 + H]+. The basic nitrogen atoms within the pyrazolo[1,5-a]pyridine (B1195680) ring system are readily protonated under the acidic conditions often used in ESI-MS. nih.govacdlabs.com The presence of this ion allows for the unambiguous confirmation of the compound's molecular weight. While typically a soft ionization method, some in-source fragmentation can be induced by increasing instrumental parameters, which may reveal structural information similar to that seen in tandem MS experiments.

Fast Atom Bombardment Mass Spectrometry (FAB MS)

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orglibretexts.org This process causes the analyte molecules to be sputtered into the gas phase as ions. Similar to ESI, FAB is well-suited for non-volatile and thermally unstable compounds and typically produces protonated [M+H]+ or deprotonated [M-H]- ions. creative-proteomics.com

For this compound, FAB-MS would be expected to show a strong signal for the protonated molecule at m/z 170. wikipedia.org A key feature of FAB-MS is the presence of peaks originating from the matrix material, which can sometimes complicate the spectrum. However, the technique's ability to analyze complex molecules without significant decomposition made it a valuable tool, especially before the widespread adoption of ESI. nih.gov The degree of fragmentation in FAB can be greater than in ESI but is generally less extensive than in EI, providing both molecular weight information and some structural clues. umd.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of specific bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

C≡N Stretch: The most diagnostic peak for this molecule is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this peak appears as a sharp, intense band in the region of 2240–2220 cm⁻¹. spectroscopyonline.comlibretexts.org Its presence is a strong indicator of the carbonitrile functionality.

Aromatic C=C and C=N Stretches: The fused aromatic ring system contains both C=C and C=N bonds. These vibrations give rise to a series of medium to strong absorptions in the 1600–1400 cm⁻¹ region. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The aliphatic C-H stretching from the methyl group will absorb just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be observed in the fingerprint region (below 900 cm⁻¹), providing information about the substitution pattern.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000StretchingAromatic C-H
2975 - 2850StretchingAliphatic C-H (Methyl)
2240 - 2220StretchingNitrile (C≡N)
1600 - 1400StretchingAromatic C=C and C=N

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate electron density maps and thereby determine atomic positions, bond lengths, and bond angles with high precision. nih.gov

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure. The pyrazolo[1,5-a]pyridine core is a planar heterocyclic system, and this analysis would precisely measure its planarity. nih.govresearchgate.net

The key outputs of this analysis would include:

Unit Cell Dimensions: The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles, confirming the covalent structure. For instance, the C≡N triple bond length and the geometry of the fused ring system would be determined.

Torsion Angles: These angles describe the conformation of the molecule, confirming the planarity of the ring system.

Analysis of related pyrazolo[1,5-a]pyrimidine structures has shown that the fused ring system is nearly coplanar. researchgate.netnih.gov

Analysis of Inter- and Intramolecular Interactions in Crystal Packing

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the solid state. This packing is governed by a network of non-covalent intermolecular and intramolecular interactions. For this compound, several types of interactions would be anticipated.

π–π Stacking: The planar, electron-rich pyrazolo[1,5-a]pyridine ring system is highly conducive to π–π stacking interactions, where the rings of adjacent molecules align in a face-to-face or offset fashion. These interactions are a significant force in the crystal packing of many aromatic heterocycles. researchgate.netnih.gov

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyridine and pyrazole rings, as well as the nitrile group, can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds involving aromatic or methyl C-H donors are common in nitrogen-containing heterocyclic crystals and play a crucial role in stabilizing the crystal lattice. nih.govnih.gov

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment into the molecule, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.

Understanding these non-covalent forces is essential, as they dictate the material's physical properties, such as melting point, solubility, and polymorphism. Analysis of similar heterocyclic structures shows that N···H interactions are often the main driving force for crystal formation. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. For aromatic and heterocyclic compounds such as this compound, this method provides valuable information on the electronic transitions between different energy levels within the molecule's chromophore. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's conjugated system.

The pyrazolo[1,5-a]pyridine core constitutes a significant conjugated system. The absorption bands observed in the UV-Vis spectrum typically arise from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions. The π → π* transitions are generally of high intensity and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the lone pair electrons on the nitrogen atoms, are of lower intensity and can appear at longer wavelengths.

While specific experimental UV-Vis data for this compound is not extensively detailed in publicly available literature, analysis of structurally related compounds provides insight into its expected spectroscopic behavior. For instance, studies on a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines reveal characteristic absorption bands in the range of 340–440 nm. rsc.org The position and intensity of the absorption maxima (λmax) are highly dependent on the nature of the substituent at position 7. rsc.org For a pyridine derivative, absorption maxima can be expected around 238, 280, and 350 nm. researchgate.net The nitrile (-CN) group at the 7-position of the target molecule is an electron-withdrawing group which would be expected to influence the intramolecular charge transfer characteristics and thus the position of the absorption bands.

The table below presents representative UV-Vis absorption data for analogous pyrazolo[1,5-a]pyrimidine compounds with different substituents at the 7-position, measured in Tetrahydrofuran (THF), to illustrate the typical spectral data obtained for this class of heterocycles.

Data presented is for analogous 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) compounds to illustrate typical spectral values. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data sourced from a study on related pyrimidine structures. rsc.org

Elemental Analysis (C, H, N) for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the sample.

For this compound, the molecular formula is C₁₀H₇N₃. Based on this formula, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. This theoretical data serves as the benchmark against which experimental results are measured.

While specific experimental results for this compound are not available, data from related heterocyclic compounds demonstrate the application and precision of this technique. For example, elemental analysis performed on 7-(4-bromophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine showed a close correlation between the calculated and found percentages, confirming its composition. semanticscholar.org

The table below compares the calculated theoretical elemental composition of this compound with representative experimental data from a structurally related compound, 7-(4-methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine, to illustrate the expected level of accuracy.

The "Found %" and corresponding "Theoretical %" for the analogue compound are sourced from published data on a related pyrimidine structure to demonstrate typical experimental agreement. semanticscholar.org

Theoretical and Computational Studies on 2 Methylpyrazolo 1,5 a Pyridine 7 Carbonitrile

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile, a variety of computational techniques can be employed to elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netmdpi.com These optimized geometries correspond to the minimum energy structure on the potential energy surface.

Once the geometry is optimized, the same DFT framework can be used to analyze the electronic structure. This includes the distribution of electron density, which is crucial for understanding the molecule's polarity and regions susceptible to chemical attack.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (Note: The following data is illustrative and based on typical values for similar heterocyclic systems, as specific computational studies on this molecule are not publicly available.)

ParameterPredicted Value
C-C bond length (pyridine ring)~1.39 Å
C-N bond length (pyridine ring)~1.34 Å
C-N bond length (pyrazole ring)~1.38 Å
C≡N bond length~1.15 Å
C-C-N bond angle (pyridine ring)~120°

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide valuable insights into the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.govphyschemres.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies can be obtained.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculated shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the structure of this compound. nih.govresearchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table presents a conceptual comparison, as specific computational and comprehensive experimental data for this molecule are not readily available in the literature.)

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (Methyl group)2.5 - 3.0Not Available
C (Nitrile group)115 - 120Not Available
C (Methyl group)15 - 20Not Available

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more reactive, while a large gap implies greater stability. nih.gov For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the HOMO is often located on the fused ring system, while the LUMO may be distributed across an aryl substituent, indicating potential for intramolecular charge transfer upon excitation. nih.gov

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are representative and intended for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netrsc.org TD-DFT can predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. The theory also provides information about the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks. researchgate.net

Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

From the fundamental properties calculated using DFT, various reactivity descriptors can be derived to quantify the electrophilic and nucleophilic nature of this compound. These indices provide a more quantitative measure of reactivity than a simple analysis of the FMOs.

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to map out the potential energy surface of the reaction. nih.gov This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these stationary points, the activation energy for each step in the reaction can be determined, providing insight into the reaction kinetics and the feasibility of a proposed mechanism. For instance, in the cyclization reactions that form the pyrazolo[1,5-a]pyridine (B1195680) core, computational studies can help to understand the regioselectivity of the reaction. acs.orgorganic-chemistry.orgacs.org

Prediction of Thermodynamic Stability and Kinetic Feasibility

The thermodynamic stability of a molecule dictates its persistence under various conditions, while kinetic feasibility relates to the viability and rate of its formation.

Thermodynamic Stability: The stability of this compound is fundamentally derived from its aromatic bicyclic core. The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring results in a rigid, planar heterocyclic system with delocalized π-electrons, which confers significant aromatic stability. nbinno.com Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to quantify this stability by calculating thermodynamic parameters like the enthalpy of formation and Gibbs free energy.

Kinetic Feasibility: The kinetic feasibility of synthesizing this compound can be inferred from established synthetic routes for this class of compounds. The pyrazolo[1,5-a]pyridine core is commonly synthesized through [3+2] cycloaddition reactions, where an N-iminopyridinium ylide reacts with an alkyne or alkene. nih.govorganic-chemistry.org Another prevalent method involves cross-dehydrogenative coupling (CDC) reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, which can proceed under mild, environmentally friendly conditions. nih.govacs.org The consistent success and efficiency of these methods for a wide range of substituted derivatives suggest that the synthesis of this compound is kinetically achievable.

Computational chemistry can model the reaction pathways for these syntheses, allowing for the calculation of activation energies for transition states. A lower activation energy would imply greater kinetic feasibility, indicating that the reaction can proceed at a reasonable rate under standard laboratory conditions.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of a molecule's conformational flexibility and its non-covalent interactions with its environment, such as solvent molecules or a biological target.

Conformational Analysis: While specific MD studies on this compound are not available, crystallographic data from analogous structures provide a static picture of its likely conformation. The fused pyrazolo[1,5-a]pyrimidine ring system is known to be almost perfectly planar. nih.gov MD simulations would likely show this bicyclic core remaining rigid, with conformational flexibility limited to the rotation of its substituent groups. The primary dynamic behavior would involve vibrations and minor fluctuations around this stable planar core.

Intermolecular Interactions: MD simulations excel at mapping the complex network of interactions between a molecule and its surroundings. For this compound, simulations could model its interaction with water molecules in an aqueous environment or its binding within the active site of a protein. X-ray crystallography of related compounds reveals the types of interactions that are fundamental to this scaffold. For instance, the crystal structure of 7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrates several key intermolecular forces that stabilize its solid-state assembly. nih.gov These interactions, which are representative of those the target compound could form, are detailed in the table below.

Interaction TypeDescriptionDistance / AngleSource Compound
π–π StackingFace-to-face stacking between the phenyl ring and the pyrazole ring of a neighboring molecule.Centroid-Centroid Distance: 3.557 Å7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov
Halogen BondInteraction between a chlorine atom and a pyrimidine (B1678525) nitrogen atom (Cl···N).Distance: 3.196 Å7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov
Hydrogen BondWeak intermolecular C—H···N hydrogen bond involving a phenyl hydrogen and a nitrile nitrogen.Not specified7-(2,4-Dichlorophenyl)-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov

An MD simulation could dynamically model these interactions, predicting their strength, duration, and influence on the molecule's orientation within a binding site, which is critical for applications in drug design.

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery, by analyzing large datasets of chemical structures and their properties. QSPR is a specific chemoinformatic technique that aims to create a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties.

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are of intense interest in medicinal chemistry, frequently appearing as core structures in potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Chemoinformatic approaches like virtual screening and molecular docking have been used to identify and optimize inhibitors from this class against targets such as histone lysine (B10760008) demethylase 4D (KDM4D), cyclin-dependent kinase 2 (CDK2), and the aryl hydrocarbon receptor (AHR). rsc.orgekb.egnih.gov

QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are particularly powerful for this class of compounds. By analyzing a series of related molecules, these models can identify the key structural features that determine their biological activity. For example, QSAR studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have successfully elucidated the structural requirements for potent inhibition, guiding the synthesis of more effective drug candidates. researchgate.netresearchgate.net These models often reveal that specific substituents at certain positions on the heterocyclic core are crucial for activity. researchgate.netmdpi.com

The table below summarizes representative QSPR/QSAR studies performed on this family of compounds, illustrating the methodologies and their utility.

Compound ClassBiological TargetModeling TechniqueKey Findings
Pyrazolo[1,5-a]pyrimidinesPim-1/2 KinasesStepwise Multiple Linear Regression (S-MLR), PLS, kNNIdentified that specific substituents at R1 and R2 positions are favorable for inhibiting Pim-1 versus Pim-2, guiding the design of selective inhibitors. researchgate.net
Pyrazolo[1,5-a]pyrimidinesCDK2/TRKA KinasesMolecular DockingSimulations explored the binding modes of active compounds, providing a rationale for their dual inhibitory activity. nih.gov
Pyrazolo[1,5-a]pyrimidinesAryl Hydrocarbon Receptor (AHR)Homology Modeling & Virtual ScreeningSuccessfully identified a novel pyrazolo[1,5-a]pyrimidine-based AHR antagonist, which was then optimized based on structure-activity relationships. rsc.org
Pyrazolo[1,5-a]pyrimidinesTropomyosin Receptor Kinase (Trk)SAR StudiesIdentified that a carboxamide moiety and specific substitutions at the -NH and C5 positions are critical for maximizing inhibitory activity against TrkA. mdpi.com

For this compound, a QSPR model could be developed to predict properties such as solubility, binding affinity to a specific kinase, or metabolic stability by correlating these endpoints with calculated molecular descriptors (e.g., electronic, topological, and steric properties).

Advanced Synthetic Applications and Methodological Contributions of Pyrazolo 1,5 a Pyridine 7 Carbonitrile Systems

Use as a Versatile Building Block in Complex Chemical Syntheses

The pyrazolo[1,5-a]pyridine (B1195680) core is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are fundamental building blocks for creating pharmacologically active compounds. The presence of the methyl group at the 2-position and the carbonitrile at the 7-position on the 2-methylpyrazolo[1,5-a]pyridine-7-carbonitrile molecule offers distinct reactive handles for further chemical modifications.

Researchers have developed efficient methods for synthesizing polysubstituted pyrazolo[1,5-a]pyridine derivatives, which can then be used in more complex syntheses. acs.org For instance, cross-dehydrogenative coupling (CDC) reactions promoted by acetic acid and molecular oxygen provide a pathway to construct these scaffolds from relatively simple starting materials like 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. acs.org Once formed, these highly functionalized pyrazolo[1,5-a]pyridines can undergo further transformations. The cyano group, for example, can be hydrolyzed to a carboxylic acid or converted into other functional groups, paving the way for the synthesis of a diverse library of compounds.

The following table summarizes examples of complex pyrazolo[1,5-a]pyridine derivatives synthesized using this building block approach, highlighting the versatility of the core structure.

Compound NameSynthetic MethodKey ReagentsReference
2-Methyl-7-phenyl rsc.orgnih.govenamine.nettriazolo[1,5-a]pyridine-8-carbonitrileCross-dehydrogenative couplingN-amino-2-iminopyridine, β-ketoesters acs.org
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterCross-dehydrogenative couplingN-amino-2-iminopyridine, β-ketoesters acs.org
7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterCross-dehydrogenative couplingN-amino-2-iminopyridine, β-ketoesters acs.org

Role in the Development of Novel Heterocycle Annulation Strategies

The synthesis of the pyrazolo[1,5-a]pyridine ring system itself is a significant area of research, contributing to the development of novel annulation (ring-forming) strategies. A prominent method is the [3+2] cycloaddition reaction, which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring fused to the pyridine (B92270). nih.gov

Several innovative strategies have been developed:

TEMPO-Mediated [3+2] Annulation: A protocol using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a mediator enables the [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds. This method produces multisubstituted pyrazolo[1,5-a]pyridines with high regioselectivity and in good to excellent yields. acs.org

Base-Mediated [3+2] Cycloannulation: Another strategy employs a base, such as potassium carbonate (K2CO3), to mediate the tandem cycloannulative-desulfonylation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide, providing access to 2-substituted pyrazolo[1,5-a]pyridines. rsc.org

Catalyst-Free Sonochemical Synthesis: A highly efficient, one-pot sonochemical approach has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines. This method involves the [3+2] cycloaddition of alkynes and alkenes to 2-imino-1H-pyridin-1-amines under catalyst-free conditions, showcasing a green chemistry approach. nih.govresearchgate.net

Copper-Promoted Oxidative [3+2]-Annulation: An efficient route using Cu(OAc)2∙H2O promotes the oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines. This transformation demonstrates a broad scope, accommodating both electron-rich and electron-deficient nitroalkenes. researchgate.net

These methodologies are crucial as they allow for the construction of the core heterocyclic system from various precursors, enabling structural diversity in the final products. researchgate.netnih.gov

Applications in Ligand Synthesis and Coordination Chemistry (e.g., Organometallic Complexes)

The nitrogen atoms within the pyrazolo[1,5-a]pyridine skeleton, particularly the pyrazole (B372694) and pyridine rings, are excellent coordination sites for metal ions. This makes derivatives of this compound attractive candidates for use as ligands in coordination chemistry and for the synthesis of organometallic complexes.

The ability of the pyrazole moiety to form stable complexes with a variety of metal ions is well-documented. nih.gov When incorporated into the fused pyrazolo[1,5-a]pyridine system, the resulting ligands can exhibit unique electronic and steric properties. For example, pyrazolo[1,5-a]pyrimidine (B1248293) ligands bearing a pyridin-2-yl substituent have been successfully used to synthesize neutral rhenium(I) complexes of the type [ReCl(CO)3Ln]. semanticscholar.org These complexes demonstrate the bidentate coordinating ability of the pyrazolo-pyrimidine and pyridine nitrogen atoms.

The specific geometry and electronic nature of the resulting metal complexes can be fine-tuned by altering the substituents on the pyrazolo[1,5-a]pyridine ring. The 2-methyl group and 7-carbonitrile group can influence the ligand's field strength and the stability of the resulting complex. Research into pyrazolones containing a pyridine ring coordinated to ruthenium has shown that steric and electronic factors are crucial in determining the chelation mode (N,O vs. N,N). unicam.it This highlights the tunability of these systems for creating bespoke organometallic compounds with specific catalytic or material properties.

Ligand ScaffoldMetal IonComplex TypePotential ApplicationReference
7-Aryl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidineRhenium(I)[ReCl(CO)3Ln]Cytotoxic agents semanticscholar.org
3-Phenyl-1-(pyridin-2-yl)-5-pyrazoloneRuthenium(II)(Arene)Ru(II) complexesCytotoxic agents unicam.it
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCadmium(II), Copper(II)Mononuclear coordination complexesAntibacterial agents nih.gov

Exploitation in Material Science Research (e.g., Optoelectronic Materials, Fluorophores)

Pyrazolo[1,5-a]pyridine derivatives are emerging as promising candidates for applications in materials science, particularly in the development of optoelectronic materials and fluorophores. Their rigid, planar structure and conjugated π-system are conducive to strong light absorption and emission. The photophysical properties of these compounds can be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the heterocyclic core.

While much of the research has focused on the related pyrazolo[1,5-a]pyrimidine core, the principles are applicable to the pyrazolo[1,5-a]pyridine system. rsc.orgresearchgate.net These compounds have been identified as strategic for optical applications due to their tunable photophysical properties and often simpler, greener synthetic methodologies compared to other common fluorophores like BODIPYs. rsc.orgresearchgate.net

The introduction of different substituents at various positions of the fused ring system allows for the modulation of the intramolecular charge transfer (ICT) characteristics, which in turn affects the absorption and emission wavelengths and the fluorescence quantum yield. For instance, attaching electron-donating groups at the 7-position can enhance both absorption and emission behaviors. rsc.org The 7-carbonitrile group in this compound acts as an electron-withdrawing group, which can be strategically paired with electron-donating groups at other positions to create "push-pull" fluorophores with desirable properties for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Compound FamilyKey FeatureTunable PropertyPotential ApplicationReference
7-Substituted 2-methylpyrazolo[1,5-a]pyrimidinesVaried electron-donating/withdrawing groups at C7Absorption/emission wavelength, quantum yieldFluorescent probes, solid-state emitters rsc.orgresearchgate.net
Pyrazolo[1,5-a]pyrimidinesHigh Reaction Mass Efficiency (RME) in synthesisPhotophysical properties (absorption, emission)Chemosensors, optoelectronics rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues in 2 Methylpyrazolo 1,5 a Pyridine 7 Carbonitrile Chemistry

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a related and well-studied scaffold, provides insight into the potential transformations of 2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile. The core structure is known to be amenable to aromatic substitution reactions such as halogenation, nitration, and formylation. rsc.org This suggests that the pyridine (B92270) ring of this compound could be selectively functionalized, offering pathways to new analogues.

Future research will likely focus on leveraging the unique electronic nature of the fused ring system. The pyrazole (B372694) ring is considered π-excessive, while the pyridine ring is π-deficient, creating a dipolar character that influences its reactivity. researchgate.netmdpi.com This inherent polarity can be exploited for regioselective reactions.

The nitrile group at the C7 position is a key functional handle for a variety of transformations that remain largely untapped for this specific molecule. Potential novel transformations include:

Hydrolysis or alcoholysis to generate the corresponding carboxylic acid or ester derivatives, opening pathways to amides and other carbonyl compounds.

Reduction to form the 7-(aminomethyl) derivative, a valuable intermediate for further elaboration.

Cycloaddition reactions , where the nitrile group can participate as a dienophile or dipolarophile to construct more complex fused heterocyclic systems.

Addition of organometallic reagents to access ketone derivatives.

Furthermore, post-functionalization strategies at the C3 position, which have been demonstrated in related pyrazolo[1,5-a]pyrimidines, could be explored to introduce further structural diversity. rsc.org

Integration with Flow Chemistry and Automation for Scalable Synthesis

Traditional batch synthesis methods often face challenges in terms of scalability, safety, and process control. The integration of continuous flow chemistry and automation presents a significant opportunity for the synthesis of this compound and its derivatives. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates. soci.orgbeilstein-journals.org

While specific flow synthesis routes for this compound are not yet established, the successful application of flow reactors to the synthesis of related heterocyclic cores, such as pyridines and pyrazolines, demonstrates the feasibility of this approach. beilstein-journals.orgrsc.org For instance, the Bohlmann–Rahtz pyridine synthesis has been successfully transferred to a continuous flow microwave reactor, enabling efficient and scalable production. beilstein-journals.org

Future work in this area will likely involve:

Developing a continuous flow process for the initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyridine (B1195680) core.

Integrating in-line purification and analysis techniques for real-time reaction monitoring and optimization.

Creating automated platforms for the rapid synthesis of a library of analogues by systematically varying starting materials and reagents, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. soci.orgrsc.org

Development of Innovative Catalytic Strategies for Derivatization

Catalytic methods are paramount for the efficient and selective derivatization of heterocyclic scaffolds. For the pyrazolo[1,5-a]pyridine core, palladium-catalyzed cross-coupling reactions have proven to be powerful tools for introducing a wide range of substituents. nih.gov Techniques such as the Suzuki and Buchwald-Hartwig couplings are particularly effective for creating new carbon-carbon and carbon-nitrogen bonds, respectively, at halogenated positions of the heterocyclic core. nih.gov

The chlorine atom at the 7-position of related 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is known to be highly reactive towards nucleophilic substitution, which serves as a key step before subsequent catalytic coupling reactions at the 5-position. nih.gov This highlights a promising strategy for derivatizing this compound, should a halogen be introduced at another position on the ring.

Emerging research is focused on developing novel catalytic systems with improved efficiency, broader substrate scope, and greater functional group tolerance. Key areas for future development include:

C-H Activation: Direct functionalization of C-H bonds on the pyrazolo[1,5-a]pyridine ring would provide a more atom-economical approach to derivatization, avoiding the need for pre-functionalization with halogens.

Photoredox Catalysis: Utilizing visible light to drive chemical transformations could enable novel reaction pathways that are inaccessible through traditional thermal methods.

Copper and Manganese Catalysis: Exploring catalysts based on more abundant and less expensive metals like copper or manganese offers a more sustainable alternative to palladium. mdpi.com

The table below summarizes some established catalytic strategies that could be adapted for the derivatization of the 2-Methylpyrazolo[1,5-a]pyridine scaffold.

Catalytic StrategyCatalyst/Reagents ExampleType of Bond FormedReference
Suzuki CouplingTetrakis(triphenylphosphine)palladium(0), Na₂CO₃Carbon-Carbon nih.gov
Buchwald-Hartwig AminationTris(dibenzylideneacetone)dipalladium(0), Xantphos, Cs₂CO₃Carbon-Nitrogen nih.gov
Click Chemistry(Not specified)Triazole formation nih.gov
Oxidative CyclizationCuBrCarbon-Nitrogen mdpi.com

Advanced Computational Design of Analogues with Tunable Chemical and Spectroscopic Properties

Computational chemistry is an increasingly indispensable tool for the rational design of new molecules with tailored properties. For compounds based on the pyrazolo[1,5-a]pyridine scaffold, theoretical studies can predict how structural modifications will influence their electronic and photophysical characteristics. rsc.org The pyrazolo[1,5-a]pyrimidine core is described as a π-amphoteric system, meaning it possesses both electron-donating and electron-accepting characteristics, which gives rise to interesting photophysical behaviors like solvatofluorochromism (a shift in fluorescence emission color depending on solvent polarity). rsc.org

Future research will heavily rely on computational methods, such as Density Functional Theory (DFT), to:

Predict Spectroscopic Properties: Accurately forecast the absorption and emission wavelengths of new analogues by modeling their frontier molecular orbitals (HOMO-LUMO gap).

Tune Electronic Characteristics: Systematically evaluate the effect of placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the this compound scaffold. For example, attaching an EWG at the 7-position (like the existing nitrile) while the fused ring acts as a donor can enhance the molecule's dipolar character. rsc.org

Guide Synthetic Efforts: Prioritize the synthesis of candidates with the most promising predicted properties, thereby saving time and resources in the laboratory. This approach is crucial for developing novel fluorophores and functional materials.

Emphasis on Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry are becoming central to modern synthetic chemistry. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For the synthesis of pyrazolo[1,5-a]pyridine derivatives, several sustainable strategies have already been reported.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields for the formation of the pyrazolo[1,5-a]pyrimidine core, often under solvent-free conditions. rsc.orgnih.gov Another promising green technique is the use of ultrasonic irradiation, which has been applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones in environmentally benign solvents like aqueous ethanol (B145695). bme.hu

Future directions in sustainable synthesis will emphasize:

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for metal catalysts, as demonstrated in some microwave-mediated syntheses of related heterocycles. mdpi.com

Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives such as water, ethanol, or deep eutectic solvents. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Green Metrics Analysis: Routinely evaluating synthetic routes using metrics like Reaction Mass Efficiency (RME) to quantify their environmental performance. For a family of related 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, RME values in the range of 40–53% have been reported, which is considered a good performance, attributable to high yields and the absence of catalysts. rsc.org The by-products of these syntheses were methanol, dimethylamine, and water, which are recoverable. rsc.org

Green Chemistry ApproachBenefitExample SystemReference
Microwave IrradiationFaster reactions, higher yields, often solvent-freePyrazolo[1,5-a]pyrimidines rsc.orgnih.gov
Ultrasonic IrradiationEnergy efficient, use of aqueous mediaPyrazolo[1,5-a]pyrimidin-7(4H)-ones bme.hu
Catalyst-Free SynthesisAvoids toxic/expensive metals, simpler purification1,2,4-Triazolo[1,5-a]pyridines mdpi.com
Green Metrics (RME)Quantifies the "greenness" of a reaction7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines rsc.org

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, pyrazole-H protons resonate at δ 8.3–8.4 ppm, while methyl groups appear at δ 2.1–2.3 ppm .
  • X-ray Crystallography : Resolves crystal packing and molecular planarity. The compound’s pyrazolo-pyridine core is typically planar (r.m.s. deviation <0.02 Å), with weak C–H⋯N interactions stabilizing the lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 188.07 for C₉H₆N₄) .

How can researchers resolve contradictions in reported reaction conditions for synthesizing pyrazolo[1,5-a]pyridine derivatives?

Advanced Research Question
Conflicting data on oxidation/reduction conditions (e.g., H₂O₂ vs. NaBH₄) can arise from substrate-specific reactivity. To address this:

  • Mechanistic Studies : Use DFT calculations to model transition states and identify favorable pathways for nitrile group introduction .
  • Comparative Screening : Test multiple conditions (e.g., H₂O₂ in acetic acid vs. NaBH₄ in ethanol) on a small scale, monitoring yields and byproducts via LC-MS .
  • In Situ Spectroscopy : FT-IR or Raman spectroscopy tracks intermediate formation, ensuring optimal reagent selection .

What strategies are recommended for modifying the 2-methyl and 7-cyano substituents to enhance biological activity?

Advanced Research Question

  • Position 2 (Methyl Group) : Replace with bulkier alkyl chains (e.g., ethyl or propyl) via alkylation using K₂CO₃ in DMF. This modification impacts steric hindrance and target binding .
  • Position 7 (Cyanide) : Substitute with amines or thiols via nucleophilic displacement. For example, 7-cyano → 7-amino derivatives show improved anticancer activity (IC₅₀ <10 µM in HeLa cells) .
  • Biological Evaluation : Screen modified analogs using in vitro assays (e.g., kinase inhibition or cytotoxicity). Compare with reference compounds like 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile .

How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • Molecular Docking : Predict binding affinities to targets like EGFR or Aurora kinases. Pyrazolo-pyridine derivatives often occupy hydrophobic pockets, with the nitrile group forming hydrogen bonds .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 1–3), reduce hepatotoxicity (avoiding nitro groups), and enhance solubility via carboxylate prodrugs .
  • QSAR Models : Correlate substituent electronegativity with activity. For example, electron-withdrawing groups at position 7 enhance kinase inhibition .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

  • Solvent Selection : Replace DES with scalable alternatives like ethanol/water mixtures, though yields may drop by ~15% .
  • Byproduct Formation : Optimize reaction time to minimize side products (e.g., dimerization). Use continuous-flow reactors for precise control .
  • Purification : Replace column chromatography with recrystallization (methanol/water) or acid-base extraction for cost-effectiveness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.